molecular formula C26H22N2O3 B2647286 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 898359-91-6

2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2647286
CAS RN: 898359-91-6
M. Wt: 410.473
InChI Key: PVGSQBJHDACABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethylphenyl)acetamide, also known as BQCA, is a synthetic compound that belongs to the family of quinoline-4-carboxamides. It has been extensively studied for its potential therapeutic applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

Pharmacological Applications

  • Neuroprotection and Anti-inflammatory Effects : Compounds similar to the queried chemical structure have been studied for their potential neuroprotective and anti-inflammatory effects. For instance, derivatives of quinoline, a core structure related to the queried compound, have shown promise in inhibiting mast cell-mediated allergic inflammation, suggesting potential for treating allergic and inflammatory diseases (Je et al., 2015).

Drug Metabolism and Toxicology

  • Metabolism and Elimination : The metabolism and elimination pathways of closely related compounds have been extensively studied, providing insights into the pharmacokinetics of similar compounds. For example, research on almorexant, a dual orexin receptor antagonist, elucidates its metabolic pathways in humans, highlighting the extensive metabolization and predominant fecal elimination (Dingemanse et al., 2013).

Clinical Pharmacology

  • Clinical Pharmacology of Muscle Relaxants : Comparative studies on different doses of cisatracurium, a non-depolarizing neuromuscular blocking drug of the benzylisoquinolinium class, provide insight into dose-dependent effects on intubation conditions and hemodynamic stability in patients undergoing general anesthesia. This research indicates the importance of dose optimization for achieving desired clinical outcomes while maintaining safety (Ashwini et al., 2020).

properties

IUPAC Name

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3/c1-17-12-13-20(14-18(17)2)27-24(29)16-28-15-22(25(30)19-8-4-3-5-9-19)26(31)21-10-6-7-11-23(21)28/h3-15H,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGSQBJHDACABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.